

GSK2636771: A Comparative Analysis of Monotherapy vs. Combination Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

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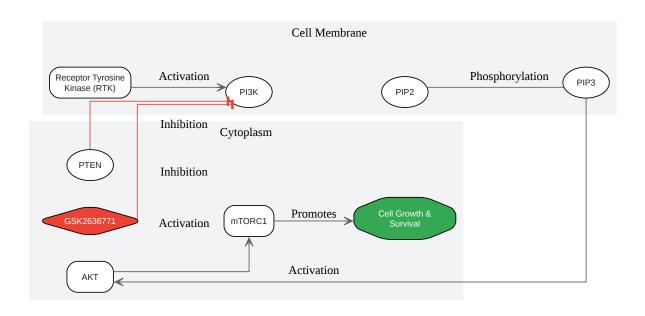
For Researchers, Scientists, and Drug Development Professionals

GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, has been the subject of multiple clinical investigations to evaluate its efficacy and safety as both a monotherapy and in combination with other anti-cancer agents. This guide provides a comprehensive comparison of the clinical trial results of **GSK2636771** monotherapy versus its use in combination therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the PI3K/AKT Pathway

GSK2636771 exerts its anti-tumor effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition is particularly relevant in tumors with a loss of the tumor suppressor protein PTEN, which normally acts as a negative regulator of the PI3K/AKT/mTOR signaling pathway.[1] In PTEN-deficient tumors, the PI3K pathway is often constitutively active, promoting cell growth, survival, and proliferation. By blocking PI3Kβ, **GSK2636771** aims to downregulate this aberrant signaling, leading to tumor growth inhibition and apoptosis.[1]





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Diagram 1: PI3K/AKT Signaling Pathway Inhibition by **GSK2636771**.

Clinical Efficacy: Monotherapy vs. Combination Therapy

Clinical trials have explored **GSK2636771** as a single agent and in combination with various cancer therapies. The data suggests that while monotherapy shows modest activity, combination strategies may offer enhanced anti-tumor effects in specific patient populations.

Table 1: Efficacy of GSK2636771 Monotherapy in Advanced Solid Tumors



Clinical Trial	Patient Population	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Notable Outcomes
First-in- Human (NCT014580 67)	PTEN- deficient advanced solid tumors	65	1 Partial Response (CRPC patient with PIK3CB amplification)	32% Stable Disease	Prolonged stable disease observed in several patients.[2]

CRPC: Castration-Resistant Prostate Cancer

Table 2: Efficacy of GSK2636771 Combination Therapies

Clinical Trial	Combinat ion	Patient Populatio n	N	ORR	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Phase 1b/2 (NCT0261 5730)	GSK26367 71 + Paclitaxel	PTEN- deficient advanced gastric cancer	42	17.9%	12.1 weeks	33.4 weeks
Phase I (NCT0221 5096)	GSK26367 71 + Enzalutami de	PTEN- deficient mCRPC	36	3% (1 PR)	50% non- PD rate at 12 weeks	-
Phase I/II (NCT0145 8067 cohort)	GSK26367 71 + Pembrolizu mab	PTEN loss mCRPC	12	18.2% (2 PRs)	-	Durable responses observed



mCRPC: metastatic Castration-Resistant Prostate Cancer; PR: Partial Response; PD: Progressive Disease

The combination of **GSK2636771** with paclitaxel in PTEN-deficient advanced gastric cancer demonstrated encouraging clinical activity.[3] Similarly, when combined with pembrolizumab in patients with PTEN loss mCRPC, the therapy showed promising preliminary antitumor activity and durable responses.[4] The combination with enzalutamide in PTEN-deficient mCRPC showed acceptable safety and tolerability, but with limited antitumor activity.[5]

Safety and Tolerability Profile

The safety profile of **GSK2636771**, both as a monotherapy and in combination, has been manageable. Dose-limiting toxicities and common adverse events are summarized below.

Table 3: Safety Profile of GSK2636771 Monotherapy and

Combination Therapies

Therapy	Recommended Phase II Dose (RP2D)	Dose-Limiting Toxicities (DLTs)	Common Adverse Events (Grade ≥3 in brackets)
Monotherapy	400 mg once daily	Hypophosphatemia, Hypocalcemia	Diarrhea (48%), Nausea (40%), Vomiting (31%)
+ Paclitaxel	200 mg once daily	Hypocalcemia (Grade 3)	Neutropenia (38.1%), Peripheral neuropathy (28.8%), Anorexia (21.4%)
+ Enzalutamide	200 mg once daily	Hypocalcemia	-
+ Pembrolizumab	200 mg once daily	Hypophosphatemia (G3), Rash (G3)	Diarrhea (33%), Rash (42%)

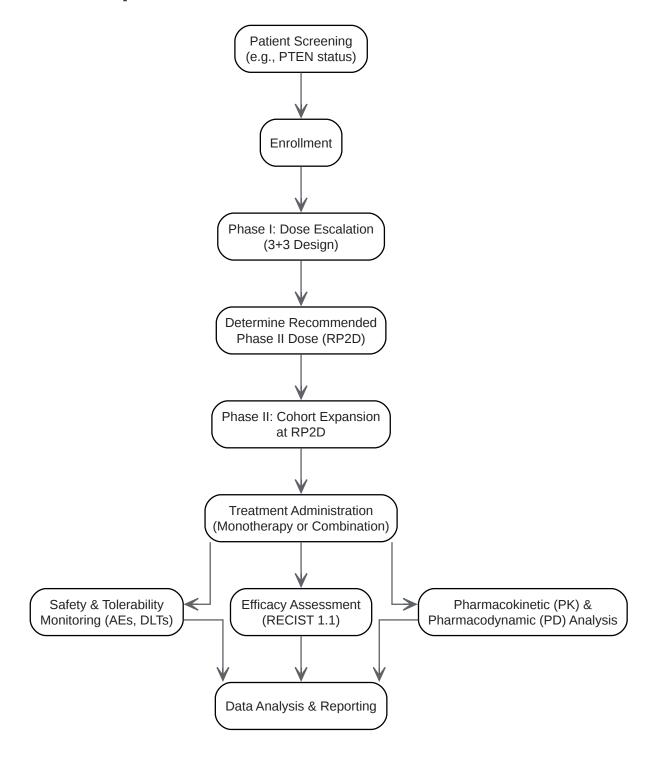
Experimental Protocols and Methodologies

The clinical trials investigating **GSK2636771** have generally followed a phased approach, including dose-escalation and cohort expansion stages to determine safety, tolerability, and



preliminary efficacy.

General Experimental Workflow



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Diagram 2: Generalized Experimental Workflow for GSK2636771 Clinical Trials.

Key Methodological Aspects:

- Patient Population: A key inclusion criterion for many of these trials was the confirmation of PTEN deficiency or loss in tumor tissue, reflecting the targeted mechanism of GSK2636771.
 [2][5] Patients typically had advanced or metastatic solid tumors and had progressed on standard therapies.
- Study Design: The studies often employed a dose-escalation phase (e.g., a 3+3 design) to identify the maximum tolerated dose and the recommended Phase II dose (RP2D).[6] This was followed by a dose-expansion phase where more patients were treated at the RP2D to further evaluate safety and efficacy.[6]
- Dosing: GSK2636771 was administered orally once daily. The dosage varied between monotherapy and combination therapy, with the RP2D being lower in some combination settings to manage overlapping toxicities.
- Efficacy Evaluation: Tumor responses were primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[2] Other endpoints included progression-free survival (PFS), overall survival (OS), and disease control rate (DCR).
- Safety Assessment: Safety and tolerability were monitored through the recording of adverse events (AEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE), and the identification of dose-limiting toxicities (DLTs).
- Pharmacodynamics: The biological activity of GSK2636771 was assessed by measuring the
 phosphorylation of downstream targets in the PI3K pathway, such as AKT, in tumor biopsies
 and surrogate tissues like platelet-rich plasma.[2] A decrease in the phospho/total AKT ratio
 was indicative of target engagement.[2]

Conclusion

The clinical development of **GSK2636771** highlights a strategic shift from monotherapy to combination approaches to enhance its therapeutic potential. While **GSK2636771** monotherapy has shown a manageable safety profile and evidence of target engagement, its single-agent efficacy appears limited. In contrast, combination therapies, particularly with



chemotherapy (paclitaxel) and immunotherapy (pembrolizumab), have demonstrated more promising anti-tumor activity in biomarker-selected patient populations (PTEN-deficient/loss). These findings underscore the importance of rational combination strategies to overcome resistance and improve outcomes for patients with tumors harboring PI3K pathway alterations. Further clinical investigation is warranted to validate these combination approaches and to identify predictive biomarkers to optimize patient selection.

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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. NCT01458067 : Clinical Trial Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [GSK2636771: A Comparative Analysis of Monotherapy vs. Combination Therapy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560116#clinical-trial-results-of-gsk2636771-monotherapy-versus-combination-therapy]

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